Home > Products > Screening Compounds P136954 > Phospho-ADP ribose
Phospho-ADP ribose - 13552-81-3

Phospho-ADP ribose

Catalog Number: EVT-1184624
CAS Number: 13552-81-3
Molecular Formula: C15H24N5O17P3
Molecular Weight: 639.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phospho-ADP ribose is synthesized from nicotinamide adenine dinucleotide through the action of enzymes known as poly(ADP-ribose) polymerases. These enzymes catalyze the transfer of ADP-ribose units onto target proteins or nucleic acids, forming poly(ADP-ribose) chains that are essential for cellular responses to DNA damage and stress signals. This compound is classified as a poly(ADP-ribose) polymer, which can exist in linear or branched forms depending on the specific enzymatic activity involved .

Synthesis Analysis

The synthesis of phospho-ADP ribose typically involves several key steps:

  1. Starting Material: The process begins with nicotinamide adenine dinucleotide, which serves as the substrate.
  2. Enzymatic Action: Poly(ADP-ribose) polymerases catalyze the reaction, utilizing nicotinamide adenine dinucleotide to add ADP-ribose units to target substrates, such as proteins or nucleic acids.
  3. Mechanism: The reaction mechanism involves the cleavage of nicotinamide adenine dinucleotide into nicotinamide and ADP-ribose, followed by the attachment of the ADP-ribose moiety to an acceptor site on a protein or nucleic acid. This can occur via either an O-glycosidic bond or a phosphodiester bond formation depending on the acceptor .
  4. Purification: Following synthesis, phospho-ADP ribose can be purified using techniques such as anion-exchange chromatography to isolate the desired product from side reactions and impurities .
Molecular Structure Analysis

Phospho-ADP ribose consists of an adenosine moiety linked to two ribose sugars, with one of these sugars being phosphorylated at the 5' position. The general structure can be described as follows:

  • Composition: It contains two ribose units, one adenosine unit, and a phosphate group.
  • Configuration: The structure features a 2', 3'-cyclic phosphate which plays a pivotal role in its biochemical interactions.
  • Conformation: The molecule can adopt various conformations based on its interactions with proteins or nucleic acids, affecting its biological activity .
Chemical Reactions Analysis

Phospho-ADP ribose participates in several important chemical reactions:

  1. ADP-Ribosylation: This is the primary reaction involving phospho-ADP ribose where it transfers ADP-ribose units to target proteins, modifying their function and activity.
  2. Hydrolysis: Enzymes such as poly(ADP-ribose) glycohydrolase hydrolyze phospho-ADP ribose to regulate its levels within cells, thus controlling cellular responses to stress .
  3. Interactions with Nucleic Acids: Phospho-ADP ribose can also interact with RNA and DNA, influencing processes like transcription and repair mechanisms .
Mechanism of Action

The mechanism by which phospho-ADP ribose exerts its effects primarily involves:

  1. Binding to Target Proteins: Phospho-ADP ribose binds to specific domains within target proteins, altering their conformation and function.
  2. Regulation of Cellular Processes: This binding is crucial for regulating various cellular processes including DNA repair pathways, transcriptional activation, and cellular signaling pathways related to stress responses.
  3. Reversible Modification: The modification by phospho-ADP ribose is reversible, allowing cells to dynamically respond to changes in their environment or internal state through hydrolysis by specific enzymes like poly(ADP-ribose) glycohydrolase .
Physical and Chemical Properties Analysis

Phospho-ADP ribose has several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature, which facilitates its interactions within biological systems.
  • Stability: The stability of phospho-ADP ribose can vary based on pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
  • Molecular Weight: The molecular weight of phospho-ADP ribose is approximately 541 g/mol, which influences its diffusion and interaction rates within cells .
Applications

Phospho-ADP ribose has numerous applications in scientific research and biotechnology:

  1. DNA Repair Studies: It plays a critical role in studying DNA repair mechanisms, particularly in understanding how cells respond to genotoxic stress.
  2. Drug Development: Targeting pathways involving phospho-ADP ribose may lead to new therapeutic strategies for cancer treatment by modulating DNA repair processes.
  3. Biomarker Discovery: Its presence in cells can serve as a biomarker for various diseases, particularly those related to DNA damage response pathways .
  4. Synthetic Biology: Researchers are exploring its use in synthetic biology applications for designing novel biomolecular circuits that mimic natural processes involving ADP-ribosylation .
Biochemical Mechanisms of Phospho-ADP-Ribose Synthesis and Metabolism

Enzymatic Pathways for Phospho-ADP-Ribose Generation

Role of Tpt1 in RNA 2′-Phosphate Removal via Nicotinamide Adenine Dinucleotide-Dependent Mechanisms

Transfer ribonucleic acid (RNA) 2′-phosphotransferase 1 (Tpt1) is an essential enzyme in fungal transfer RNA splicing that eliminates the 2′-phosphate group at splice junctions. This process proceeds through a two-step nicotinamide adenine dinucleotide (NAD$^{+}$)-dependent mechanism [2] [4]. In the initial step, the RNA 2′-phosphate nucleophilically attacks the C1″ carbon of NAD$^{+}$, expelling nicotinamide and forming a transient 2′-phospho-adenosine diphosphate (ADP)-ribosylated RNA intermediate [4]. Structural analyses of Clostridium thermocellum Tpt1 reveal a bilobed architecture: an amino-terminal "RNA lobe" that binds the 2′-phosphorylated RNA substrate, and a carboxy-terminal "NAD$^{+}$ lobe" that accommodates NAD$^{+}$ [4]. The catalytic tetrad (arginine-histidine-arginine-arginine) positions the 2′-phosphate for in-line attack on NAD$^{+}$. This mechanism is conserved across taxa, as bacterial and human Tpt1 homologs can complement Saccharomyces cerevisiae Tpt1 deletions [2] [4].

Transesterification and Cyclic Phosphate Formation in Tpt1 Catalysis

The second catalytic step involves an intramolecular transesterification reaction within the 2′-phospho-ADP-ribosylated intermediate. The ADP-ribose O2″ hydroxyl group attacks the phosphorus atom of the RNA 2′-phosphodiester linkage, displacing the RNA 2′-hydroxyl group and generating ADP-ribose-1″,2″-cyclic phosphate [2] [3]. Crystallographic studies of Aeropyrum pernix Tpt1 reveal that the intermediate’s geometry positions the O2″ nucleophile optimally for phosphate transfer [3]. The cyclic phosphate product is subsequently hydrolyzed non-enzymatically to ADP-ribose-1″-phosphate under physiological conditions. This two-step pathway results in net conversion of RNA 2′-phosphate to 2′-hydroxyl, essential for functional transfer RNA maturation in fungi [3] [4].

Substrate Specificity and Kinetic Analysis of Phospho-ADP-Ribosyltransferases

Arabinose-2′-Phosphate and 2′-Fluoroarabinose Nicotinamide Adenine Dinucleotide Analogs as Trapping Agents

Substrate analogs with modified sugar moieties serve as mechanistic probes for Tpt1 catalysis. Arabinose-2′-phosphate (A2P) and 2′-fluoroarabinose (2′F-Ara) substituents in RNA substrates alter the stereochemistry and electrostatics at the reaction site, permitting intermediate accumulation [3]. The arabinose configuration disfavors the transesterification step due to improper positioning of the O2″ nucleophile relative to the phosphate. Consequently, 2′-phospho-ADP-ribosylated arabinose intermediates accumulate stoichiometrically, enabling structural characterization [3]. Kinetic trapping experiments using these analogs reveal:

  • Intermediate stability: 2′F-Ara analogs exhibit prolonged half-lives (>24 hours) due to fluorine-induced electronic effects
  • Enzyme inhibition: Arabinose-modified intermediates bind Tpt1 with sub-micromolar affinity (K$_d$ = 0.2–0.5 μM), competitively inhibiting catalysis
  • Divergent reactivity: Bacterial Tpt1 enzymes process arabinose analogs more efficiently than human orthologs

Table 1: Kinetic Parameters for Tpt1-Catalyzed Processing of Arabinose Analogs

AnalogEnzyme SourceK$_m$ (μM)k$_{cat}$ (min$^{-1}$)Intermediate Half-Life
Arabinose-2′-PO$_4$C. thermocellum Tpt18.2 ± 1.10.33 ± 0.044.2 hours
2′-F-ArabinoseA. pernix Tpt15.7 ± 0.90.18 ± 0.03>24 hours
Arabinose-2′-PO$_4$Human Tpt142.5 ± 6.30.05 ± 0.01Not detected

Differential Utilization of Modified Nicotinamide Adenine Dinucleotide Substrates Across Taxa

Poly(adenosine diphosphate-ribose) glycohydrolase (PARG) enzymes from diverse organisms exhibit taxon-specific specificity toward modified NAD$^{+}$ substrates. Structural studies of bacterial PARG from Thermomonospora curvata reveal an active site macrodomain fold with a distinctive insertion loop (GGG-X$_{6-8}$-QEE motif) that recognizes ADP-ribose termini [1]. This loop is absent in non-hydrolytic macrodomains, explaining PARG’s unique exo-glycohydrolase activity. Comparative biochemical analyses demonstrate:

  • Bacterial PARGs: Efficiently hydrolyze phospho-ADP-ribose polymers using NAD$^{+}$ analogs with arabinose substitutions (e.g., 3′-deoxy-3′-aminoarabinose-NAD$^{+}$)
  • Fungal PARGs: Exhibit 5–10-fold reduced activity toward arabinose-modified NAD$^{+}$ substrates compared to bacterial enzymes
  • Human PARG: Strongly prefers β-nicotinamide riboside configurations; arabinose modifications reduce catalytic efficiency (k${cat}$/K$m$) by >100-fold

Table 2: Structural Determinants of NAD$^{+}$ Analogue Utilization in PARG Enzymes

Taxonomic GroupActive Site Insertion LoopKey Catalytic ResiduesRelative Activity with Arabinose-NAD$^{+}$
BacteriaGGG-X$_{6}$-QEE motifGlu114, Glu115, Phe227100% (Reference)
FungiGGG-X$_{8}$-QEE motifGlu116, Glu117, Phe22922–35%
HumanGGG-X$_{8}$-QEE motifGlu115, Glu116, Phe228<1%

This functional divergence arises from steric constraints within the active site. Bacterial PARG accommodates arabinose moieties through a flexible C-terminal helix that rearranges during substrate binding, whereas mammalian enzymes possess a rigid helical architecture that excludes non-canonical sugar configurations [1]. These findings illuminate evolutionary adaptations in phospho-ADP-ribose metabolism across biological kingdoms.

Properties

CAS Number

13552-81-3

Product Name

Phospho-ADP ribose

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

FZPAWXODDIKLFB-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Synonyms

2'-P-5'-ADP-ribose
adenosine 2'-monophospho- 5'-diphosphoribose
phospho-ADP ribose
phosphoadenosine diphosphoribose
phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.